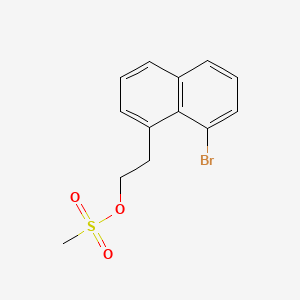
2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its brominated naphthalene structure, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate typically involves the bromination of naphthalene followed by the introduction of the ethyl methanesulfonate group. The bromination step can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The subsequent reaction with ethyl methanesulfonate can be performed under mild conditions using a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of naphthalene-1,8-dione derivatives.
Reduction: Reduction reactions can produce naphthalene derivatives with reduced bromine content.
Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate is similar to other brominated naphthalene derivatives, such as 1-bromonaphthalene and 2-bromonaphthalene. its unique ethyl methanesulfonate group distinguishes it from these compounds, providing enhanced reactivity and versatility in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromonaphthalene
2-Bromonaphthalene
1-Bromo-2-naphthol
2-Bromo-1-naphthol
Eigenschaften
Molekularformel |
C13H13BrO3S |
|---|---|
Molekulargewicht |
329.21 g/mol |
IUPAC-Name |
2-(8-bromonaphthalen-1-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C13H13BrO3S/c1-18(15,16)17-9-8-11-5-2-4-10-6-3-7-12(14)13(10)11/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
UQEXTXPAAANHJW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCC1=CC=CC2=C1C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


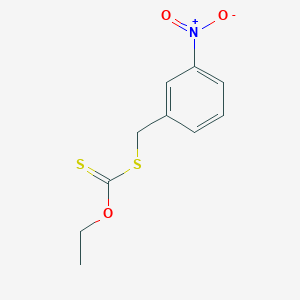


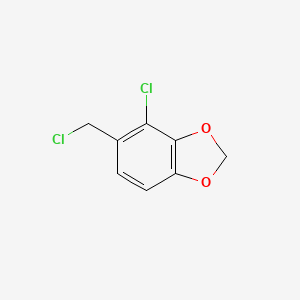
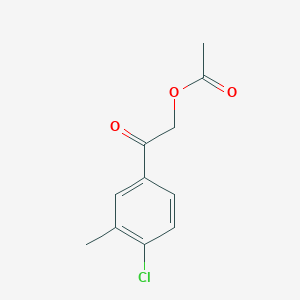
![Benzyl 7-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15362703.png)
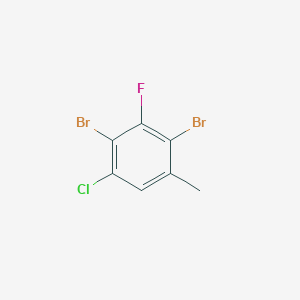
![3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15362720.png)
![4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B15362723.png)
![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)

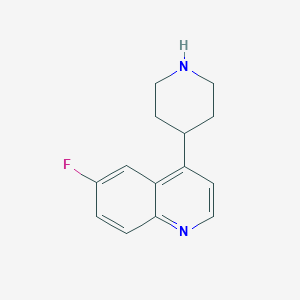
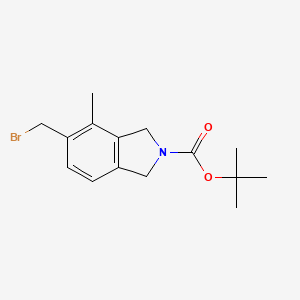
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)
